molecular formula C14H13N3O2S B5481746 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide

Cat. No. B5481746
M. Wt: 287.34 g/mol
InChI Key: LCLUOFPPWOUUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide, also known as BZMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZMF is a heterocyclic compound that contains both a benzothiadiazole and a furamide moiety. It has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neuroprotection, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to reduce excitotoxicity and oxidative stress, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. It also has limited solubility in organic solvents, which can limit its use in some applications.

Future Directions

There are several future directions for the study of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as a building block for the synthesis of new organic semiconductors with improved properties. In photovoltaics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as an electron donor material in bulk heterojunction solar cells with improved efficiency. In biomedicine, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as an anticancer agent and a neuroprotective agent with improved efficacy and reduced toxicity. Additionally, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be studied for its potential applications in other fields such as catalysis and sensing.
Conclusion:
In conclusion, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide and to explore its applications in various fields.

Synthesis Methods

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be synthesized using a variety of methods. One method involves the reaction of 2-amino-5-chlorobenzothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-amino-5-chlorobenzothiazole with 2-furoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can vary depending on the method used, but it typically ranges from 50% to 80%.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been studied for its potential applications in various fields such as optoelectronics, photovoltaics, and biomedicine. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been used as a building block for the synthesis of organic semiconductors that can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In photovoltaics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been used as an electron donor material in bulk heterojunction solar cells. In biomedicine, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has shown potential as an anticancer agent and a neuroprotective agent.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-5-6-19-13(9)14(18)17(2)8-10-3-4-11-12(7-10)16-20-15-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLUOFPPWOUUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.